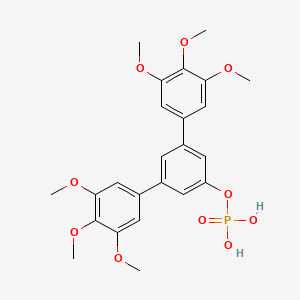
UCB-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Aplicaciones Científicas De Investigación
Hematopoietic Stem Cell Applications
Umbilical cord blood (UCB), a source of hematopoietic stem cells (HSCs), has seen increasing scientific interest due to its role in hematopoietic stem cell transplantation (HSCT). First successfully used in HSCT in 1988, UCB is derived from the umbilical cord, a once-regarded medical waste that now provides lifesaving treatments. UCB stem cells are used in unrelated (donor and host) HSCT, with cord blood banks established for future use and research purposes (Haley, 1997).
Clinical Applications of UC-MSC and UCB-HSC
Umbilical cord mesenchymal stem cells (UC-MSC) and umbilical cord blood hematopoietic stem cells (UCB-HSC) are part of the broader field of human embryonic stem cell research. Their abilities for self-renewal and differentiation make them significant in clinical applications, particularly in regenerative medicine and various therapies (Feng et al., 2014).
UCB in Canada: Socio-Ethical and Legal Issues
In Canada, public and private UCB banks have emerged, reflecting global interest in UCB's therapeutic potential for treating diseases and potential in regenerative medicine. Public banks focus on creating UCB unit inventories for unrelated allogeneic transplants, while private banks store UCB for autologous or familial use. This dual model raises socio-ethical and regulatory considerations in Canadian healthcare policy (Plant & Knoppers, 2005).
DNA Methylation Research in UCB
UCB is used in epigenetic studies to understand prenatal exposures' effects on DNA methylation (DNAm). Reference-based approaches using UCB-specific DNAm profiles are essential for accurate cellular composition estimates in these studies. Systematic evaluation of these reference datasets is crucial for reducing confounding due to cellular heterogeneity in epigenetic research (Gervin et al., 2019).
Biomedical Research Applications
UCB has also found applications in other areas of biomedical research. For example, methods such as quan/qual approaches in research DMPK (Drug Metabolism and Pharmacokinetics) have been explored, employing high-resolution mass spectrometry for simultaneous quantitative and qualitative analysis, enhancing research efficiency and potential (King et al., 2014).
Propiedades
Nombre del producto |
UCB-A |
|---|---|
Fórmula molecular |
C15H15F2N3O |
Peso molecular |
291.3018 |
Nombre IUPAC |
4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 |
Clave InChI |
NCROJFOVIDPGAN-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCB-A; UCB A; UCBA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)